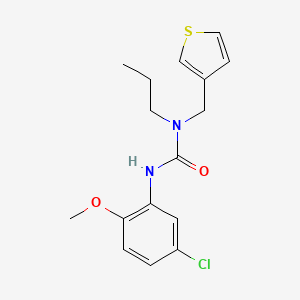

3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

CAS No.: 1235358-66-3

Cat. No.: VC4315821

Molecular Formula: C16H19ClN2O2S

Molecular Weight: 338.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235358-66-3 |

|---|---|

| Molecular Formula | C16H19ClN2O2S |

| Molecular Weight | 338.85 |

| IUPAC Name | 3-(5-chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |

| Standard InChI | InChI=1S/C16H19ClN2O2S/c1-3-7-19(10-12-6-8-22-11-12)16(20)18-14-9-13(17)4-5-15(14)21-2/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,20) |

| Standard InChI Key | TUIMODCDCKCALW-UHFFFAOYSA-N |

| SMILES | CCCN(CC1=CSC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |

Introduction

Synthesis

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea involves the following steps:

-

Starting Materials:

-

5-Chloro-2-methoxyaniline

-

Propyl isocyanate

-

Thiophen-3-ylmethylamine

-

-

Reaction Conditions:

-

The reaction is typically carried out under reflux in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A catalyst or base may be used to facilitate the reaction.

-

-

Purification:

-

Techniques such as recrystallization or column chromatography are employed to purify the final product.

-

This synthetic route highlights the compound's accessibility from commercially available reagents, making it suitable for large-scale production.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have reported IC50 values between 7 and 20 µM for various cancer cell lines. The mechanism involves modulation of signaling pathways responsible for cell growth and apoptosis.

Urease Inhibition

Urease inhibitors are critical in treating conditions such as kidney stones and peptic ulcers. While specific data on this compound’s urease inhibition is limited, its structural similarity to known inhibitors suggests potential efficacy .

Mechanism of Action

The biological activity of this compound is attributed to:

-

The urea group, which interacts with enzyme active sites.

-

The thiophene ring, which enhances lipophilicity and bioavailability.

-

Substituents like the methoxy group, which modulate electronic properties and binding affinity.

Molecular docking studies could further elucidate its interactions with target proteins.

Applications

This compound has potential applications in:

-

Medicinal Chemistry: As a lead molecule for developing antimicrobial or anticancer drugs.

-

Pharmacology: For studying enzyme inhibition mechanisms.

-

Chemical Biology: As a probe for understanding structure-activity relationships.

Future Directions

Further research is needed to:

-

Optimize its structure for enhanced potency and selectivity.

-

Conduct in vivo studies to confirm its pharmacological effects.

-

Explore its toxicity profile and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume